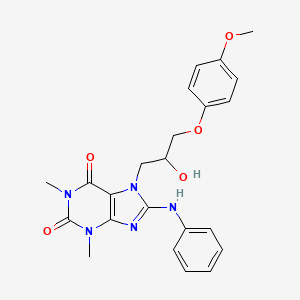
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid is a complex organic compound characterized by its unique structure, which includes hydrazinyl, morpholine, sulfonyl, and benzoxazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid typically involves multiple steps:
-
Formation of the Benzoxazole Core: : The initial step involves the synthesis of the benzoxazole core, which can be achieved through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
-
Introduction of the Hydrazinyl Group: : The hydrazinyl group is introduced via the reaction of the benzoxazole derivative with hydrazine hydrate under reflux conditions.
-
Sulfonylation: : The morpholine-4-sulfonyl group is incorporated through a sulfonylation reaction, where the benzoxazole derivative reacts with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.
-
Final Assembly: : The final step involves the coupling of the trisubstituted benzoxazole with acetic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl groups, leading to the formation of azo or azoxy derivatives.
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative under appropriate conditions.
-
Substitution: : The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The hydrazinyl and sulfonyl groups are known to interact with biological targets, potentially leading to applications in cancer therapy, antimicrobial treatments, and enzyme inhibition.
Industry
Industrially, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its structural features make it suitable for creating materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid involves its interaction with molecular targets through its functional groups. The hydrazinyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes, while the benzoxazole core can interact with aromatic residues in biological molecules, stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
- Tris(2-hydrazinyl-5-(methylsulfonyl)-1,3-benzoxazole), acetic acid
- Tris(2-hydrazinyl-5-(ethylsulfonyl)-1,3-benzoxazole), acetic acid
- Tris(2-hydrazinyl-5-(phenylsulfonyl)-1,3-benzoxazole), acetic acid
Uniqueness
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid is unique due to the presence of the morpholine-4-sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs with different sulfonyl substituents.
特性
IUPAC Name |
acetic acid;(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H14N4O4S.C2H4O2/c3*12-14-11-13-9-7-8(1-2-10(9)19-11)20(16,17)15-3-5-18-6-4-15;1-2(3)4/h3*1-2,7H,3-6,12H2,(H,13,14);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJIWXYNIMXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N12O14S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)



![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)
![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)
![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)
